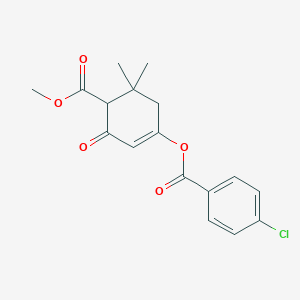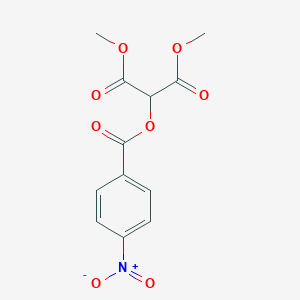
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine, also known as BISA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BISA is a heterocyclic compound that contains a benzimidazole ring and a dimethylphenyl group, making it a unique molecule with interesting properties.
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is not well understood. However, it has been suggested that N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may also inhibit viral replication by interfering with viral enzymes or by inhibiting viral entry into host cells. The antibacterial activity of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may be due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to induce apoptosis in cancer cells, leading to cell death. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its limited solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine. One direction is to further investigate its potential applications in cancer therapy, antiviral therapy, and antibacterial therapy. Another direction is to study the mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine in more detail to gain a better understanding of how it works. Additionally, research could be done to optimize the synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine and to develop more soluble derivatives of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine involves the reaction of 2,5-dimethylphenylamine with 2-carboxybenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine as a yellow solid with a melting point of 218-220°C. The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is relatively simple and reproducible, making it a promising compound for further research.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been investigated for its antitumor, antiviral, and antibacterial properties. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the replication of certain viruses, including HIV and HCV, making it a potential antiviral agent. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Fórmula molecular |
C15H15N3 |
|---|---|
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-10-7-8-11(2)14(9-10)18-15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H2,16,17,18) |
Clave InChI |
JYDYMGIBJJSHOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)

![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)



![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
